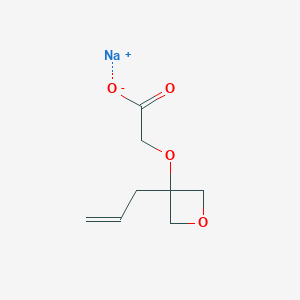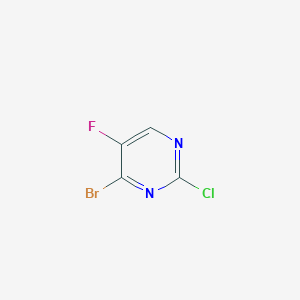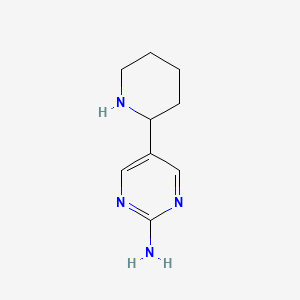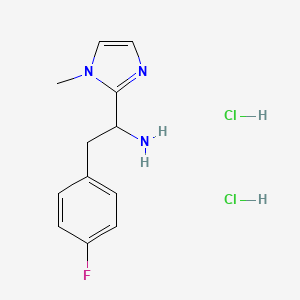
Sodium;2-(3-prop-2-enyloxetan-3-yl)oxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium is a very soft silvery-white metal . It’s the sixth most common element on Earth, comprising 2.8 percent of Earth’s crust . The most common compound of sodium is sodium chloride (common salt) .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. Sodium compounds typically have the sodium ions surrounded by other ions or molecules .Chemical Reactions Analysis
Sodium compounds can participate in various chemical reactions. For instance, sodium reacts with water to produce sodium hydroxide and hydrogen gas .Physical And Chemical Properties Analysis
Sodium is a very soft silvery-white metal . It has a melting point of 97.794°C and a boiling point of 882.940°C . Sodium compounds, like sodium chloride, are often soluble in water .Applications De Recherche Scientifique
Sodium-Ion Battery Cathodes
Sodium;2-(3-prop-2-enyloxetan-3-yl)oxyacetate: is a compound that can be utilized in the development of sodium-ion batteries (SIBs). SIBs are considered as potential alternatives to lithium-ion batteries due to the abundance of sodium. The compound can contribute to the enhancement of the electronic conductivity of NASICON-type cathode materials, which are crucial for the efficiency of SIBs .
Antibacterial and Wound Healing Applications
This compound has potential applications in the medical field, particularly in creating aerogels for wound healing. Sodium alginate, a derivative, can be combined with palladium nanoparticles to form an aerogel that exhibits excellent antibacterial activity and promotes wound healing. This application is particularly relevant for combating multi-drug resistant bacterial strains and accelerating the recovery process in damaged skin tissues .
Synthesis Methods and Chemical Structure Analysis
The compound’s synthesis methods and chemical structure are of significant interest in scientific research. Understanding its synthesis can lead to the development of more efficient production methods, while analyzing its chemical structure can provide insights into its reactivity and interactions with other substances.
Biological Activity and Cell Function
Research into the biological activity of Sodium;2-(3-prop-2-enyloxetan-3-yl)oxyacetate can reveal its effects on cell function and signal transduction. This is vital for applications in biochemistry and pharmacology, where the compound could be used to modulate cellular processes.
Applications in Different Research Areas
The versatility of this compound means it can be applied across various research fields. Its unique properties may be leveraged in materials science, environmental science, and even nanotechnology, providing a broad spectrum of utility.
Future Perspectives and Challenges
Finally, the future perspectives and challenges associated with the use of Sodium;2-(3-prop-2-enyloxetan-3-yl)oxyacetate in scientific research are an important area of study. Researchers must consider the scalability of its applications, potential environmental impacts, and any ethical considerations related to its use.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
sodium;2-(3-prop-2-enyloxetan-3-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4.Na/c1-2-3-8(5-11-6-8)12-4-7(9)10;/h2H,1,3-6H2,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLZEQSGXRPDLF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(COC1)OCC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;2-(3-prop-2-enyloxetan-3-yl)oxyacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2922463.png)


![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine](/img/structure/B2922467.png)

![1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2922469.png)


![N-(3-chlorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2922474.png)
![3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2922475.png)
![4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole](/img/structure/B2922476.png)
![5-Cyclopropyl-2-methoxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2922480.png)
![1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2922483.png)
![Ethyl 1-(4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2922484.png)